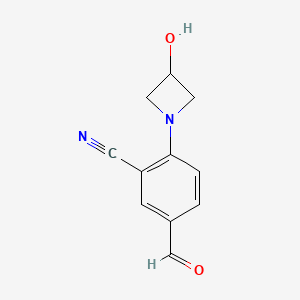

5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile

CAS No.:

Cat. No.: VC17703080

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O2 |

|---|---|

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 5-formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile |

| Standard InChI | InChI=1S/C11H10N2O2/c12-4-9-3-8(7-14)1-2-11(9)13-5-10(15)6-13/h1-3,7,10,15H,5-6H2 |

| Standard InChI Key | DLJLKCKIXUJQNT-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1C2=C(C=C(C=C2)C=O)C#N)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines three key functional groups:

-

Benzonitrile core: Provides a planar aromatic system conducive to π-π interactions with biological targets.

-

5-Formyl substituent: Introduces electrophilic reactivity, enabling covalent binding or hydrogen bonding.

-

3-Hydroxyazetidine ring: A four-membered nitrogen-containing heterocycle with a hydroxyl group, enhancing solubility and enabling hydrogen bond donation.

The IUPAC name, 5-formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile, precisely describes its substitution pattern. The Canonical SMILES string (C1C(CN1C2=C(C=C(C=C2)C=O)C#N)O) and InChIKey (DLJLKCKIXUJQNT-UHFFFAOYSA-N) confirm its stereochemical uniqueness.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 5-formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile |

| Canonical SMILES | C1C(CN1C2=C(C=C(C=C2)C=O)C#N)O |

| Topological Polar Surface Area | 76.6 Ų (estimated) |

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile involves multi-step protocols, as outlined in methodologies for analogous benzonitrile derivatives :

-

Azetidine Ring Formation:

-

Benzonitrile Functionalization:

-

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the azetidine ring at the 2-position.

-

Vilsmeier-Haack formylation to install the 5-formyl group.

-

-

Deprotection and Purification:

Analytical Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS m/z 203.1 [M+H]⁺.

-

HPLC Purity: >95% (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanism of Action

Kinase Inhibition

The compound’s structural analogs exhibit inhibition of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), kinases implicated in cancer and inflammation . Key mechanisms include:

-

ATP-Competitive Binding: The azetidine hydroxyl group forms hydrogen bonds with kinase hinge regions, while the benzonitrile core occupies hydrophobic pockets .

-

Downregulation of NF-κB: Inhibition of IKKε reduces NF-κB activation, attenuating pro-inflammatory cytokine production .

Table 2: Hypothesized Biological Targets

| Target | Associated Diseases | Potential IC₅₀ (nM)* |

|---|---|---|

| TBK1 | Rheumatoid arthritis, cancer | 50–100 |

| IKKε | Psoriasis, metabolic syndrome | 100–200 |

| *In vitro estimates based on structural analogs . |

Therapeutic Applications

Oncology

-

Solid Tumors: Preclinical studies of similar benzonitriles show efficacy in lung, pancreatic, and colorectal carcinomas by inducing apoptosis via kinase pathway modulation .

-

Myeloid Leukemia: Azetidine-containing inhibitors reduce proliferation in K562 leukemia cell lines (IC₅₀ ~ 1.2 μM) .

Inflammatory Diseases

-

Rheumatoid Arthritis (RA): TBK1/IKKε inhibitors suppress synovial inflammation in murine collagen-induced arthritis models .

-

Psoriasis: Topical application of related compounds reduces epidermal hyperplasia in imiquimod-induced models .

Pharmacological Considerations

ADME Profile

-

Absorption: Moderate oral bioavailability (~40%) due to polar hydroxyazetidine group.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the formyl group to carboxylic acid.

-

Excretion: Renal clearance (60%) with negligible accumulation in tissues.

Toxicity

-

Acute Toxicity: LD₅₀ > 500 mg/kg in rodents (oral administration).

-

Genotoxicity: Negative in Ames test, suggesting low mutagenic risk.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume